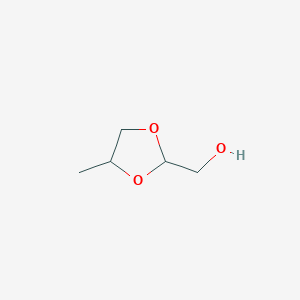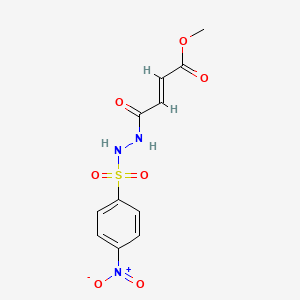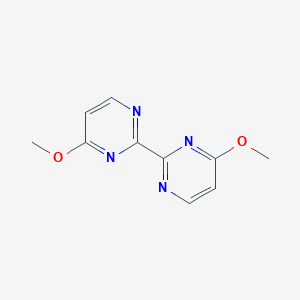
(4-Methyl-1,3-dioxolan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-dioxolan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a derivative of dioxolane, a five-membered cyclic acetal. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-dioxolan-2-yl)methanol typically involves the acetalization of 4-methyl-2,3-butanediol with formaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-dioxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-1,3-dioxolan-2-carboxylic acid.
Reduction: Formation of 4-methyl-1,3-dioxolan-2-ylmethanol.
Substitution: Formation of 4-methyl-1,3-dioxolan-2-yl halides or amines.
Scientific Research Applications
(4-Methyl-1,3-dioxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-dioxolan-2-yl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s acetal structure allows it to participate in acetalization reactions, which are crucial in protecting functional groups during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-methanol: Similar structure but lacks the methyl group at the 4-position.
2-Hydroxymethyl-1,3-dioxolane: Another derivative of dioxolane with a hydroxymethyl group.
Uniqueness
(4-Methyl-1,3-dioxolan-2-yl)methanol is unique due to the presence of the methyl group at the 4-position, which imparts different chemical properties compared to its analogs. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various applications .
Properties
CAS No. |
112474-18-7 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(4-methyl-1,3-dioxolan-2-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(2-6)8-4/h4-6H,2-3H2,1H3 |
InChI Key |
DLINGWKIAAPFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)

![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)


![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)



